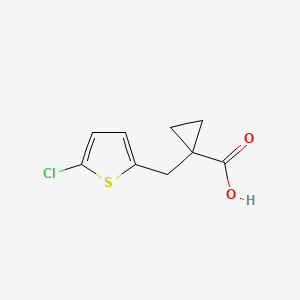
4-(Quinolin-2-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
- Industrial production methods may involve variations of these synthetic routes.
Catalyst-free synthesis: has been reported for related compounds, such as N-isoquinolin-1-yl carbamates, using hetaryl isocyanates as intermediates .
Chemical Reactions Analysis
- Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., alkyl halides).
- Major products depend on reaction conditions and substituents.
4-(Quinolin-2-yl)butan-1-amine: can undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity.
Medicine: May have applications in drug discovery.
Industry: Used in the preparation of other compounds.
Mechanism of Action
- The exact mechanism remains an area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
- Similar compounds include quinoline derivatives like quinolin-2-one and quinolin-4-one .
4-(Quinolin-2-yl)butan-1-amine: stands out due to its unique combination of a quinoline ring and a butylamine side chain.
Remember that this information is based on available research, and further studies may reveal additional insights
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-quinolin-2-ylbutan-1-amine |
InChI |
InChI=1S/C13H16N2/c14-10-4-3-6-12-9-8-11-5-1-2-7-13(11)15-12/h1-2,5,7-9H,3-4,6,10,14H2 |
InChI Key |
QWPUJXPJUSIOGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



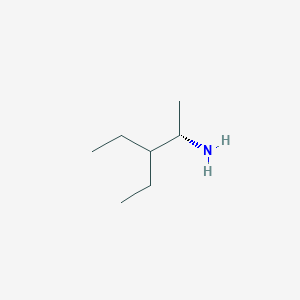
![(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine](/img/structure/B13541192.png)

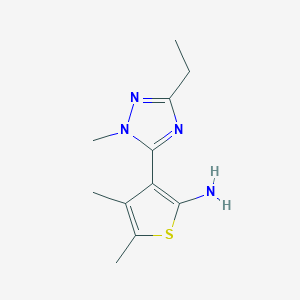
![9-Benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B13541222.png)
![2-(3-(4-Methoxyphenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13541224.png)
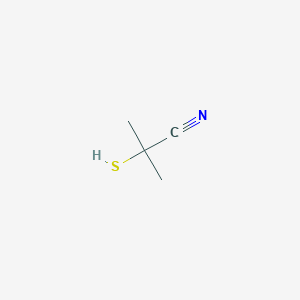
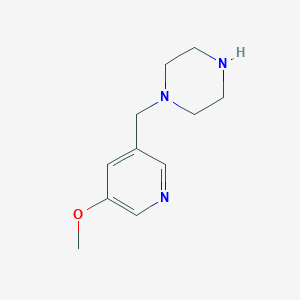
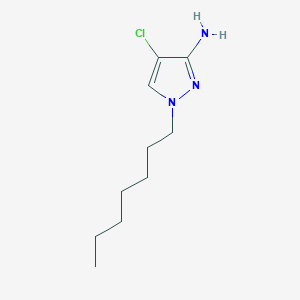

![3-[(Oxolan-3-yl)methyl]pyrrolidine](/img/structure/B13541246.png)
![(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13541249.png)
